molecular formula C22H27N3O3 B11807371 tert-Butyl4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11807371
M. Wt: 381.5 g/mol
InChI Key: BJRXJUOJFUPGOY-UHFFFAOYSA-N
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Description

tert-Butyl4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core protected by a tert-butoxycarbonyl (Boc) group. The structure includes a pyridine ring substituted with a benzoyl group at position 5 and a methyl group at position 3, linked to the piperazine moiety. The Boc group serves as a protective moiety, enhancing solubility and stability during synthetic processes .

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C22H27N3O3/c1-16-14-18(19(26)17-8-6-5-7-9-17)15-23-20(16)24-10-12-25(13-11-24)21(27)28-22(2,3)4/h5-9,14-15H,10-13H2,1-4H3

InChI Key

BJRXJUOJFUPGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-5-Benzoylpyridine

The pyridine core is typically constructed via cyclization or modification of pre-existing rings. A plausible route involves:

  • Friedel-Crafts acylation of 3-methylpyridine with benzoyl chloride in the presence of Lewis acids like AlCl₃. However, this risks over-acylation and requires precise stoichiometry.

  • Nucleophilic aromatic substitution on 2-chloro-5-nitro-3-methylpyridine, followed by nitro reduction and benzoylation. This stepwise approach improves regiocontrol but introduces multiple purification steps.

Comparative studies in similar systems show that aprotic solvents (e.g., dichloroethane) at 150°C enhance acylation efficiency while minimizing side reactions.

Piperazine Coupling and Boc-Protection

Photocatalytic Piperazine-Pyridine Coupling

Adapting methods from CN108558792B, the target compound could be synthesized via a one-step photocatalytic reaction:

  • Reactants : 2-amino-5-benzoyl-3-methylpyridine, Boc-piperazine, acridine salt photocatalyst.

  • Conditions : Blue LED irradiation, oxygen atmosphere, anhydrous dichloroethane.

  • Mechanism : The photocatalyst generates radicals under light, facilitating C–N bond formation between the pyridine and piperazine.

Example Protocol :

Reported yields for analogous reactions reach 95%, though steric effects from the 3-methyl group may reduce efficiency.

Boc-Protection and Deprotection

CN119059990B demonstrates that Boc-piperazine reacts efficiently with electrophiles under mild conditions. For the target molecule:

  • Boc-protection : Treat piperazine with di-tert-butyl dicarbonate in dichloromethane (76.8% yield).

  • Coupling : Attach the functionalized pyridine via SNAr or Ullmann coupling.

  • Deprotection : Selective removal of one Boc group using ZnBr₂ in dichloromethane (80.2% yield).

Purification and Analytical Characterization

Solvent-Based Crystallization

CN102491957A details crystallization using toluene/sherwood oil (90–100°C), achieving 85% recovery of N-benzoylpiperazine. Adapting this:

  • Dissolve crude product in toluene/sherwood oil (3:1 v/v).

  • Cool to 0°C, filter, and wash with cold solvent.

  • Dry under vacuum to isolate white crystals.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual Boc-piperazine and acylated byproducts. GC-MS confirms molecular ion peaks at m/z 439 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Photocatalytic CouplingBlue LED, O₂, 25°C85–90≥98One-step, no heavy metals
Stepwise AcylationAlCl₃, 150°C63–6890–95Scalable for bulk synthesis
Boc-DeprotectionZnBr₂, 10–15°C76–80≥97Selective deprotection

Key Findings :

  • Photocatalytic methods minimize byproducts but require specialized equipment.

  • Thermal acylation offers scalability but risks benzoyl decomposition.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the benzoyl group to a benzyl alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Benzyl alcohols.

    Substitution: Various substituted piperazine and pyridine derivatives.

Scientific Research Applications

tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Organic Synthesis: It is a valuable building block for the synthesis of complex organic molecules, including natural product analogs and bioactive compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the piperazine ring and the benzoyl group allows for favorable interactions with the active sites of enzymes or binding pockets of receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen Bonding : The hydroxypyridin-2-yl analog () can form hydrogen bonds, influencing solubility and crystallinity, whereas the target compound’s benzoyl group may enhance π-π stacking interactions .

Comparison with Target Compound :

  • The target compound likely employs similar coupling strategies, with the benzoyl group introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling.

Physicochemical Properties

Key properties inferred from analogs:

Property Target Compound (Estimated) tert-Butyl4-(piperidin-4-yl)piperazine-1-carboxylate tert-Butyl4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
LogP ~3.5 (moderate lipophilicity) 1.98 ~2.1
TPSA (Ų) ~80 45.7 85.6
Solubility Low (benzoyl hydrophobicity) Moderate High (hydroxyl group)

Insights :

  • The benzoyl group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs .
  • Higher TPSA in hydroxypyridin-2-yl derivatives suggests better membrane permeability .

Biological Activity

Tert-butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate (CAS: 1355220-23-3) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate is C22H27N3O3, with a molecular weight of approximately 381.47 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a benzoyl-3-methylpyridine moiety, which contributes to its unique chemical properties and biological activities .

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Receptor Binding: Compounds in this class often interact with neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D2) receptors. For instance, studies have shown that benzoylpiperidine derivatives can act as antagonists or partial agonists at these receptors, influencing neuropharmacological pathways .
  • Enzyme Inhibition: Some related compounds have demonstrated the ability to inhibit enzymes like monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic effects for conditions like pain and inflammation .

Pharmacological Properties

The biological activity of tert-butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate can be summarized as follows:

Activity Description
Antiproliferative Exhibits cytotoxic effects on various cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM .
Neuropharmacological Potential for modulation of serotonin and dopamine pathways, influencing mood and behavior .
Enzyme Inhibition Possible reversible inhibition of MAGL with implications for pain management .

Case Studies and Research Findings

  • Anticancer Activity: A study investigating the antiproliferative effects of benzoylpiperidine derivatives found that certain compounds significantly inhibited the growth of human breast and ovarian cancer cells. The mechanism was linked to their ability to induce apoptosis and inhibit cell cycle progression .
  • Neuropharmacological Effects: Research has shown that related piperazine derivatives can modulate serotonin receptor activity, suggesting potential applications in treating mood disorders. For example, compounds with high affinity for the 5-HT2A receptor have been explored for their atypical antipsychotic profiles .
  • Analgesic Potential: The inhibition of MAGL by structurally similar compounds has been associated with analgesic effects in preclinical models, indicating that tert-butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate may also possess pain-relieving properties .

Q & A

Q. Advanced

  • Radioligand displacement assays : Test affinity for serotonin/dopamine receptors (common targets of piperazine derivatives) using [³H]-spiperone or [³H]-ketanserin.
  • Fluorescence polarization : Quantifies binding kinetics to G-protein-coupled receptors (GPCRs).
  • Cellular cAMP assays : Measures functional activity via adenylate cyclase inhibition/activation .

How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Q. Advanced

  • Core modifications : Replace benzoyl with sulfonamide or urea groups to assess electronic effects.
  • Piperazine substitution : Introduce methyl or fluoro groups at the 2-/3-positions to probe steric tolerance.
  • High-throughput screening (HTS) : Use fragment-based libraries to identify bioisosteres with improved potency .

What chromatographic methods ensure purity >97% for this compound in preclinical studies?

Q. Basic

  • Reverse-phase HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.
  • LC-MS : Monitors molecular ion ([M+H]⁺) and fragments to confirm identity.
  • Preparative TLC : Silica GF254, ethyl acetate/hexane (3:7) for small-scale purification .

How do crystallographic data inform the conformational flexibility of the piperazine ring?

Advanced
X-ray structures reveal chair/boat conformations of the piperazine ring. Dihedral angles between the pyridine and benzoyl groups (e.g., 15–25°) indicate restricted rotation, which impacts binding to planar enzyme active sites. Computational docking (e.g., AutoDock Vina) predicts bioactive conformers .

What strategies mitigate toxicity risks during in vivo studies of this compound?

Q. Advanced

  • Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100.
  • hERG assay : Assess cardiac risk via patch-clamp studies on HEK293 cells expressing hERG channels.
  • Metabolic profiling : Identify hepatotoxic metabolites using liver microsomes and LC-HRMS .

How can researchers leverage this compound as a precursor for radiopharmaceuticals?

Q. Advanced

  • ¹⁸F-labeling : Replace tert-butyl with [¹⁸F]-trifluoromethyl groups via nucleophilic substitution.
  • Chelator conjugation : Attach DOTA or NOTA for positron emission tomography (PET) imaging .

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